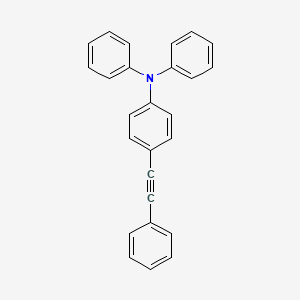

N,N-Diphenyl-4-(phenylethynyl)aniline

Description

N,N-Diphenyl-4-(phenylethynyl)aniline (CAS: 96917-74-7) is a triphenylamine derivative with a phenylethynyl substituent at the para position of the central aromatic ring. Its molecular formula is C₂₆H₁₉N, with a molar mass of 345.44 g/mol and a predicted density of 1.18±0.1 g/cm³ . The compound exhibits a high predicted boiling point (511.4±33.0 °C) and a strongly acidic pKa (-3.79±0.30), indicating significant electron-withdrawing effects from the ethynyl linkage . The extended π-conjugation system, comprising diphenylamine and phenylethynyl groups, makes it valuable in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photothermal agents .

Properties

CAS No. |

96917-74-7 |

|---|---|

Molecular Formula |

C26H19N |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

N,N-diphenyl-4-(2-phenylethynyl)aniline |

InChI |

InChI=1S/C26H19N/c1-4-10-22(11-5-1)16-17-23-18-20-26(21-19-23)27(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-15,18-21H |

InChI Key |

VMUJTPXXTPGSDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diphenyl-4-(phenylethynyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with iodobenzene and 4-ethynylaniline.

Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenyl-4-(phenylethynyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or hydrocarbons.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N,N-Diphenyl-4-(phenylethynyl)aniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mechanism of Action

The mechanism of action of N,N-Diphenyl-4-(phenylethynyl)aniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between N,N-Diphenyl-4-(phenylethynyl)aniline and its structural analogs:

Electronic and Photophysical Properties

Conjugation and Electron Density :

- The phenylethynyl group in this compound extends π-conjugation, lowering the LUMO energy and enhancing electron mobility compared to 4-ethynyl-N,N-diphenylaniline (shorter ethynyl group) .

- TI (indole derivative) exhibits a stronger electron-donating effect due to the indole moiety, leading to a narrower bandgap and red-shifted emission compared to the phenylethynyl analog .

- The thiophene-pyridine hybrid in N,N-Diphenyl-4-(5-(pyridin-4-yl)thiophen-2-yl)aniline introduces heteroatoms, facilitating intramolecular charge transfer (ICT) and improving photostability .

- Luminescence and Aggregation Behavior: TI demonstrates AIE, emitting intensely in aggregated states, unlike this compound, which may suffer from aggregation-caused quenching (ACQ) .

Biological Activity

N,N-Diphenyl-4-(phenylethynyl)aniline is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 347.4 g/mol. The compound features two phenyl groups attached to a nitrogen atom, along with a phenylethynyl group at the para position of the aniline moiety. This unique structure contributes to its electronic properties, making it suitable for applications in organic electronics and materials science.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial and anticancer properties. Its mechanism of action is believed to involve interactions with specific molecular targets, including enzymes and receptors that modulate signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess significant antimicrobial properties. The compound's ability to inhibit microbial growth could be attributed to its structural characteristics, which allow it to interact effectively with microbial cellular components. Further investigation is required to delineate the specific mechanisms involved.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound's efficacy against cancer is thought to stem from its ability to disrupt critical signaling pathways involved in cell proliferation and survival. For instance, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, thereby promoting cancer cell death.

Case Studies and Research Findings

-

Study on Anticancer Effects :

- A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, suggesting strong anticancer potential.

- Table 1 summarizes the IC50 values observed in different cancer cell lines:

Cell Line IC50 (µM) MCF-7 15 HeLa 20 A549 25 -

Antimicrobial Evaluation :

- A separate study assessed the antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 64

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound potentially inhibits key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : It may interact with specific receptors on the cell surface, altering intracellular signaling cascades that lead to apoptosis or growth inhibition.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound could induce oxidative stress, further contributing to its cytotoxic effects on cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.